

An In-depth Technical Guide to 2,2'-Dichlorobenzil

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Compound of Interest

Compound Name: 2,2'-Dichlorobenzil

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **2,2'-Dichlorobenzil**, a halogenated aromatic diketone. It details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and analytical characterization methods. The potential, though currently limited, relevance for research and drug development is also discussed.

Compound Identification and Properties

2,2'-Dichlorobenzil is formally named 1,2-bis(2-chlorophenyl)ethane-1,2-dione.^[1] Its primary identifier is its CAS number, which unambiguously defines the substance for chemical, regulatory, and research purposes.

CAS Number: 21854-95-5^{[1][2][3][4][5]}

A summary of its key chemical identifiers and physicochemical properties is presented in Table 1. This data is crucial for laboratory handling, experimental design, and analytical characterization.

Table 1: Chemical Identifiers and Physicochemical Properties of **2,2'-Dichlorobenzil**

Property	Value	Reference(s)
IUPAC Name	1,2-bis(2-chlorophenyl)ethane-1,2-dione	[1][6]
Synonyms	Benzil, 2,2'-dichloro-; 2,2'-Dichlorodibenzoyl	[2][3]
CAS Number	21854-95-5	[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₈ Cl ₂ O ₂	[1][2][6]
Molecular Weight	279.12 g/mol	[1][5]
Appearance	Yellow crystals or powder	[6]
Melting Point	132-136 °C	[1][5]
InChI Key	VOSNNSVWVJFJCR-UHFFFAOYSA-N	[1][2][3][5]
SMILES	<chem>Clc1ccccc1C(=O)C(=O)c2ccccc2Cl</chem>	[5]
Purity (Typical)	≥97-98%	[1][5][6]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **2,2'-Dichlorobenzil** are not readily available in the literature, a robust and logical pathway can be proposed based on established organic chemistry principles for analogous compounds. The most common method for synthesizing benzils is a two-step process involving the benzoin condensation of the corresponding aldehyde, followed by oxidation of the resulting α -hydroxyketone (benzoin).

Step 1: Synthesis of 2,2'-Dichlorobenzoin via Benzoin Condensation

The benzoin condensation involves the cyanide- or N-heterocyclic carbene-catalyzed dimerization of an aldehyde to form an acyloin.[7][8] For this synthesis, 2-chlorobenzaldehyde is the required starting material.

- Materials:

- 2-Chlorobenzaldehyde (2.0 eq)
- Sodium Cyanide (NaCN) (0.1-0.2 eq)
- Ethanol (95%)
- Deionized Water
- Procedure:
 - Ensure the 2-chlorobenzaldehyde is purified by distillation or washing with a sodium carbonate solution to remove acidic impurities, which can inhibit the reaction.[9]
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde in a 1:1 mixture of 95% ethanol and water.
 - Add a catalytic amount of sodium cyanide to the solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
 - Gently reflux the mixture for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture in an ice bath. The 2,2'-dichlorobenzoin product should precipitate out of the solution.
 - Collect the solid product by vacuum filtration and wash with cold ethanol/water to remove unreacted aldehyde and catalyst.
 - The crude product can be purified further by recrystallization from ethanol.

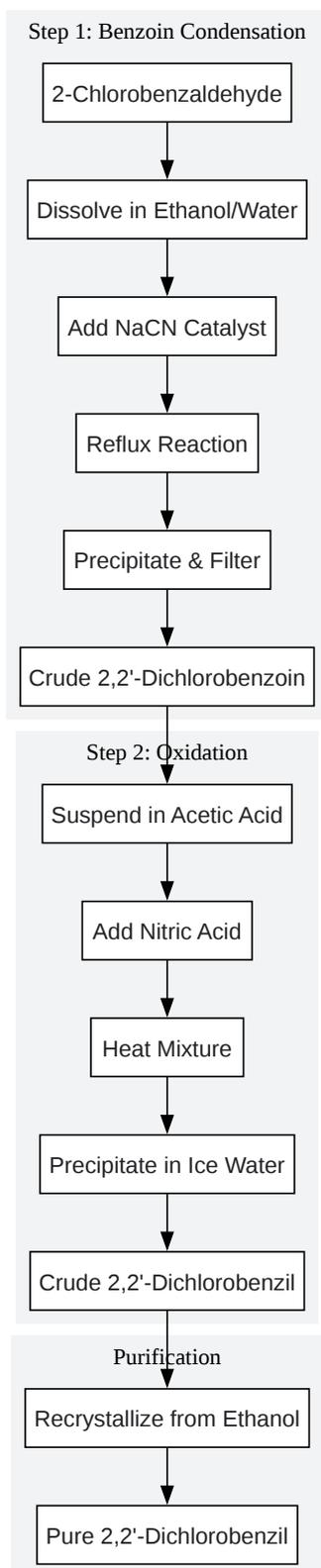
Step 2: Oxidation of 2,2'-Dichlorobenzoin to **2,2'-Dichlorobenzil**

The intermediate α -hydroxyketone is oxidized to the final diketone product. Various oxidizing agents can be used, with nitric acid or copper(II) acetate being common choices.

- Materials:

- 2,2'-Dichlorobenzoin (from Step 1)
- Concentrated Nitric Acid (HNO₃) or Copper(II) Acetate
- Acetic Acid (if using copper acetate)
- Procedure (using Nitric Acid):
 - In a flask placed in a fume hood, suspend the crude or recrystallized 2,2'-dichlorobenzoin in a minimal amount of glacial acetic acid.
 - While stirring, carefully add concentrated nitric acid dropwise. The reaction is exothermic and will release toxic nitrogen oxide gases; efficient ventilation is critical.
 - Heat the mixture gently (e.g., on a steam bath) until the reaction is complete (cessation of gas evolution).
 - Pour the reaction mixture into a beaker of ice water. The yellow **2,2'-Dichlorobenzil** will precipitate.
 - Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acid.
 - Purify the final product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield yellow crystals.

The logical flow of the synthesis and purification process is depicted below.



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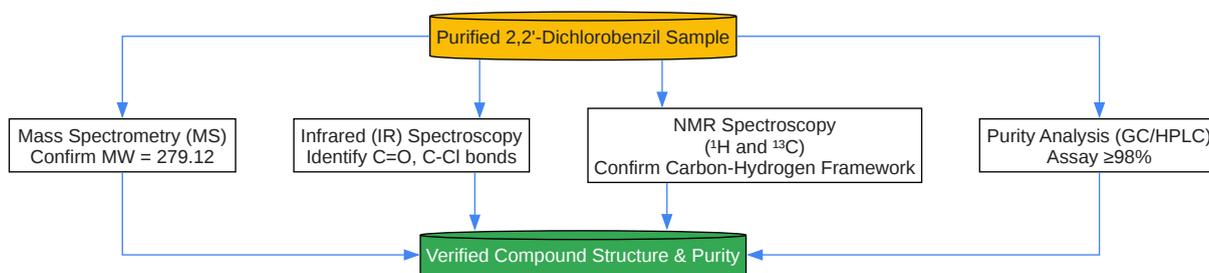
Caption: Synthetic workflow for **2,2'-Dichlorobenzil**.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow for analysis would include spectroscopic and spectrometric methods.

- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for **2,2'-Dichlorobenzil**, providing confirmation of its molecular weight.[2] Key fragments would arise from cleavage of the central carbon-carbon bond.
- Infrared (IR) Spectroscopy: An IR spectrum is available from NIST.[2][3] The spectrum would be dominated by a strong absorption band characteristic of the conjugated α -diketone C=O stretching vibration (typically in the 1660-1680 cm^{-1} region) and bands corresponding to the C-Cl and aromatic C-H and C=C bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the eight protons on the two dichlorophenyl rings. The integration would be 8H.
 - ^{13}C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (likely >190 ppm) and multiple signals in the aromatic region (120-140 ppm) for the inequivalent aromatic carbons.

A typical workflow for confirming the structure and purity of the final product is outlined below.



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Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

Publicly available information on the direct application of **2,2'-Dichlorobenzil** in drug development or as a key pharmacological tool is limited. Its structural motif, a dichlorinated biaryl system, is present in various biologically active molecules, but the benzil linkage is less common.

However, related dichlorinated aromatic compounds have established roles:

- 1,2-Dichlorobenzene (ortho-dichlorobenzene) is used as a precursor in the synthesis of agrochemicals.[10]
- Derivatives of 2,4-Dichlorophenoxyacetic acid have been investigated as potential COX-2 inhibitors and anti-inflammatory agents.
- 2,4-Dichlorobenzyl alcohol is a known mild antiseptic and virucidal agent used in throat lozenges.

These examples suggest that chlorinated phenyl rings are valuable pharmacophores. **2,2'-Dichlorobenzil** could serve as a precursor or building block for synthesizing more complex molecules. Researchers in medicinal chemistry could potentially use it as a scaffold for

developing novel compounds, for instance, by converting the diketone moiety into other functional groups like diols or heterocycles.

Safety and Handling

2,2'-Dichlorobenzil is associated with specific health and environmental hazards.

- Hazard Statements:
 - H319: Causes serious eye irritation.
 - H400: Very toxic to aquatic life.[5]
- Precautionary Statements:
 - P273: Avoid release to the environment.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95), is recommended.[5]

This compound should be handled in a well-ventilated area, and appropriate measures should be taken to prevent its release into the environment.

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